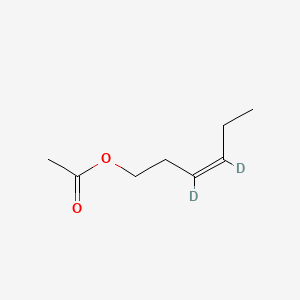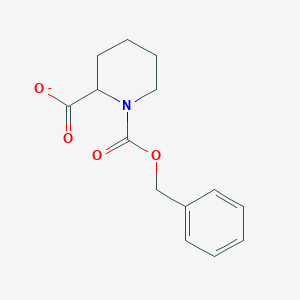
cis-3-Hexenyl Acetate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hexenyl Acetate-d2: is a deuterated analog of cis-3-Hexenyl Acetate, a volatile aroma compound naturally found in virgin olive oil and Jasminum sambac flower . It is commonly used as a flavoring agent in the food and cosmetics industries . The deuterated version, this compound, is often used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl Acetate-d2 typically involves the esterification of cis-3-Hexen-1-ol with acetic acid in the presence of a deuterium source. The reaction is catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl Acetate-d2 undergoes various chemical reactions, including:
Reduction: Can be reduced to cis-3-Hexen-1-ol using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydroxyl radicals (OH), and nitric oxide (NO) under atmospheric conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, organic peroxides.
Reduction: cis-3-Hexen-1-ol.
Substitution: Corresponding substituted esters.
Scientific Research Applications
cis-3-Hexenyl Acetate-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of cis-3-Hexenyl Acetate-d2 involves its interaction with various molecular targets and pathways. In atmospheric chemistry, it reacts with oxidants like ozone and hydroxyl radicals, leading to the formation of secondary organic aerosols . In biological systems, it can activate signaling pathways related to plant defense mechanisms by inducing the production of volatile organic compounds that attract natural predators of herbivores .
Comparison with Similar Compounds
cis-3-Hexenyl Acetate-d2 can be compared with other similar compounds such as:
cis-3-Hexenyl Acetate: The non-deuterated version, commonly used in flavors and fragrances.
cis-3-Hexenyl Formate: Another ester with similar aroma properties but different reactivity.
cis-3-Hexenyl Isobutyrate: A structurally similar compound with different ester groups, leading to variations in volatility and aroma.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in research applications where understanding the fate and transformation of the compound is crucial .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(Z)-3,4-dideuteriohex-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-/i4D,5D |
InChI Key |
NPFVOOAXDOBMCE-IMZGHRNZSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCOC(=O)C)/CC |
Canonical SMILES |
CCC=CCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)


![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)



![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
